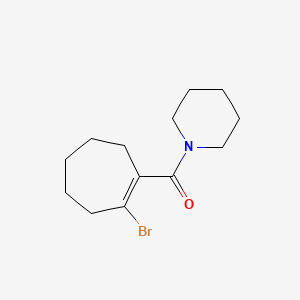![molecular formula C11H15BrCl3NO B14006459 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol CAS No. 6304-72-9](/img/structure/B14006459.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromo group on the phenol ring and a bis(2-chloroethyl)aminomethyl group, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol typically involves the reaction of 4-bromo-phenol with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 4-bromo-phenol and bis(2-chloroethyl)amine.
Solvent: A suitable organic solvent such as dichloromethane or chloroform.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenols or amines.
Oxidation: Formation of quinones.
Reduction: Formation of amines from nitro groups.
Applications De Recherche Scientifique
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol involves its interaction with cellular targets. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by interfering with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use in chemotherapy.
4-Bromo-2-chlorophenol: Similar structure but lacks the bis(2-chloroethyl)aminomethyl group.
2-Chloroethylamine hydrochloride: Used in the synthesis of various organic compounds.
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is unique due to the combination of the bromo group and the bis(2-chloroethyl)aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
6304-72-9 |
|---|---|
Formule moléculaire |
C11H15BrCl3NO |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-4-bromophenol;hydrochloride |
InChI |
InChI=1S/C11H14BrCl2NO.ClH/c12-10-1-2-11(16)9(7-10)8-15(5-3-13)6-4-14;/h1-2,7,16H,3-6,8H2;1H |
Clé InChI |
WTWYWWNLYJWEOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CN(CCCl)CCCl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
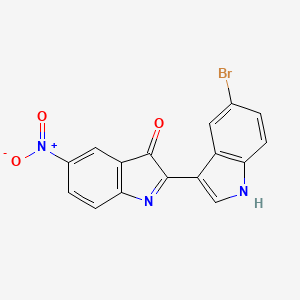
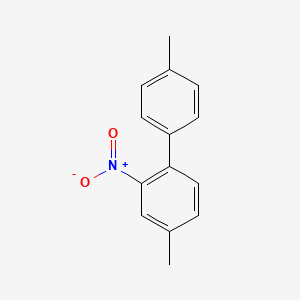
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
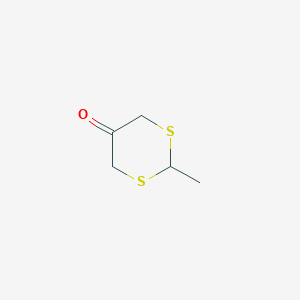
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
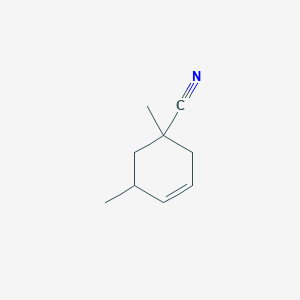
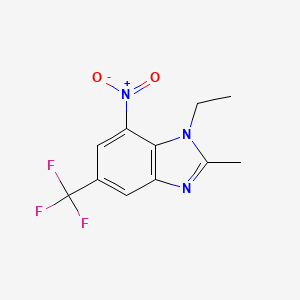
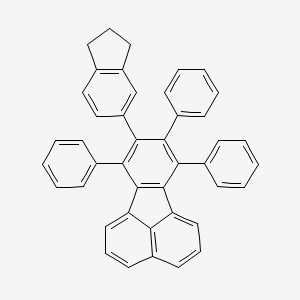
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
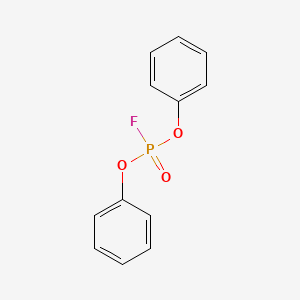
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
